molecular formula C5H8O B1337100 3-ethoxyprop-1-yne CAS No. 628-33-1

3-ethoxyprop-1-yne

Cat. No.: B1337100
CAS No.: 628-33-1
M. Wt: 84.12 g/mol
InChI Key: ADJMUEKUQLFLQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-ethoxyprop-1-yne can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-ethoxyprop-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-ethoxyprop-1-yne is used as an intermediate in organic synthesis, particularly valuable in the production of pharmaceuticals. Its unique structure allows for the creation of a variety of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of bioactive compounds .

Industry: In the fine chemicals sector, this compound is utilized for the synthesis of specialty chemicals that often require high purity and specific properties. Its reactivity and structural features contribute to the formation of compounds used in fragrances, dyes, and other high-value applications .

Comparison with Similar Compounds

    3-methoxyprop-1-yne: Similar in structure but with a methoxy group instead of an ethoxy group.

    Propargyl alcohol: Contains a hydroxyl group instead of an ethoxy group.

    Ethyl propargyl ether: Similar structure but with an ether linkage.

Uniqueness: 3-ethoxyprop-1-yne is unique due to its specific combination of an ethoxy group and a triple bond, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

3-ethoxyprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJMUEKUQLFLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423800
Record name 1-Ethoxy-2-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-33-1
Record name 3-Ethoxy-1-propyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxyprop-1-yne
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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